AM-(22-52) (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

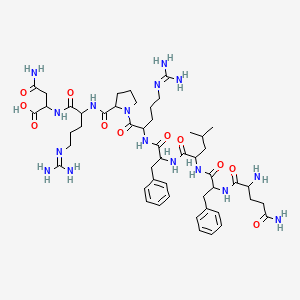

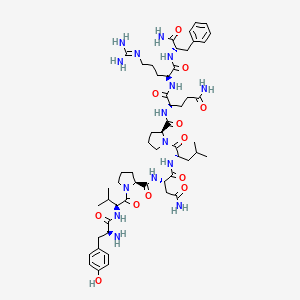

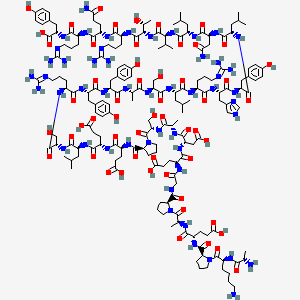

L’Adrénomédulline (22-52) (humaine), également connue sous le nom d’Adrénomédulline 22-52 (humaine), est un fragment synthétique du peptide adrénomédulline humaine. L’Adrénomédulline est une hormone peptidique vasodilatatrice initialement isolée d’un phéochromocytome, une tumeur de la médullosurrénale. Le fragment Adrénomédulline (22-52) est un analogue tronqué NH2 terminal de l’adrénomédulline et agit comme un antagoniste du récepteur de l’adrénomédulline. Elle antagonise également le récepteur du peptide apparenté au gène de la calcitonine dans le lit vasculaire du membre postérieur du chat .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L’Adrénomédulline (22-52) (humaine) est synthétisée par synthèse peptidique en phase solide (SPPS). La synthèse implique l’addition étape par étape d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les acides aminés sont protégés par des groupes protecteurs temporaires pour éviter des réactions secondaires indésirables. Le peptide est ensuite clivé de la résine et déprotégé pour donner le produit final .

Méthodes de production industrielle

La production industrielle de l’Adrénomédulline (22-52) (humaine) suit des principes similaires à la synthèse à l’échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et la reproductibilité. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour obtenir des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

L’Adrénomédulline (22-52) (humaine) subit principalement des réactions de formation et de clivage de liaisons peptidiques pendant sa synthèse. Elle ne subit généralement pas d’oxydation, de réduction ou de réactions de substitution dans des conditions normales .

Réactifs et conditions courants

Réactifs : Acides aminés protégés, réactifs de couplage (par exemple, HBTU, HATU), agents de déprotection (par exemple, TFA) et solvants (par exemple, DMF, DCM).

Conditions : Conditions de synthèse en phase solide, y compris les étapes de couplage, de déprotection et de clivage

Principaux produits formés

Le principal produit formé est le peptide Adrénomédulline (22-52) (humain) lui-même. Les sous-produits peuvent inclure des peptides tronqués ou mal repliés, qui sont éliminés pendant la purification .

Applications de la recherche scientifique

L’Adrénomédulline (22-52) (humaine) est largement utilisée dans la recherche scientifique en raison de son rôle d’antagoniste du récepteur de l’adrénomédulline. Ses applications comprennent :

Recherche cardiovasculaire : Étudier les effets de l’adrénomédulline sur la vasodilatation et la régulation de la pression artérielle.

Signalisation cellulaire : Enquêter sur les voies de signalisation impliquant l’adrénomédulline et ses récepteurs.

Endocrinologie : Explorer le rôle de l’adrénomédulline dans la sécrétion et la régulation hormonale.

Pharmacologie : Développer des agents thérapeutiques potentiels ciblant les récepteurs de l’adrénomédulline.

Applications De Recherche Scientifique

Adrenomedullin (22-52) (human) is widely used in scientific research due to its role as an adrenomedullin receptor antagonist. Its applications include:

Cardiovascular Research: Studying the effects of adrenomedullin on vasodilation and blood pressure regulation.

Cell Signaling: Investigating the signaling pathways involving adrenomedullin and its receptors.

Endocrinology: Exploring the role of adrenomedullin in hormone secretion and regulation.

Pharmacology: Developing potential therapeutic agents targeting adrenomedullin receptors.

Mécanisme D'action

L’Adrénomédulline (22-52) (humaine) exerce ses effets en inhibant de manière compétitive la liaison de l’adrénomédulline à ses récepteurs. Cette inhibition empêche l’accumulation d’adénosine monophosphate cyclique (AMPc) induite par l’adrénomédulline dans les cellules musculaires lisses vasculaires. Les principales cibles moléculaires sont le récepteur de l’adrénomédulline et le récepteur du peptide apparenté au gène de la calcitonine .

Comparaison Avec Des Composés Similaires

Composés similaires

Adrénomédulline (1-52) : Le peptide complet ayant des propriétés vasodilatatrices.

Peptide apparenté au gène de la calcitonine (CGRP) : Un peptide ayant des cibles réceptrices et des effets vasodilatateurs similaires.

Unicité

L’Adrénomédulline (22-52) (humaine) est unique en raison de son rôle spécifique d’antagoniste des récepteurs de l’adrénomédulline et du peptide apparenté au gène de la calcitonine. Cela en fait un outil précieux pour étudier les rôles physiologiques et pathologiques de l’adrénomédulline et des peptides apparentés .

Propriétés

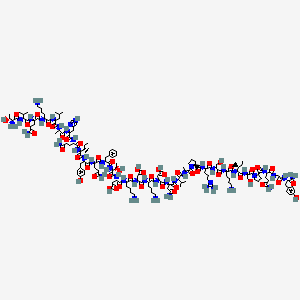

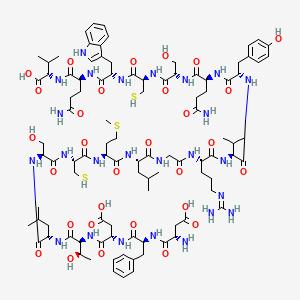

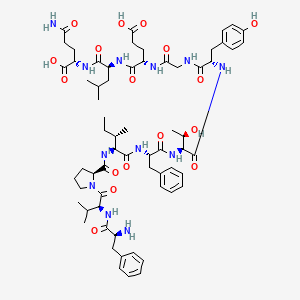

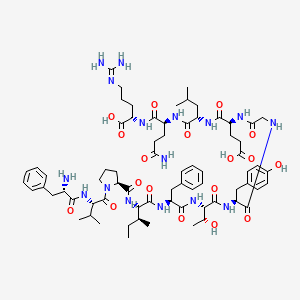

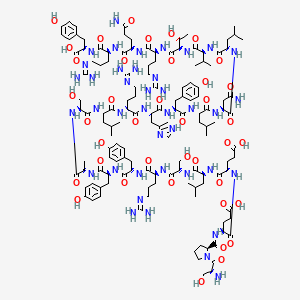

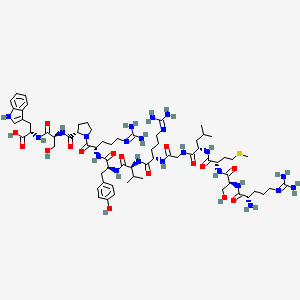

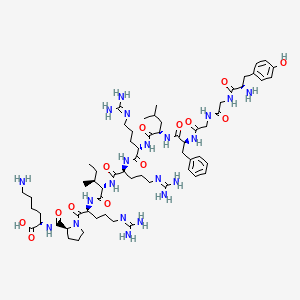

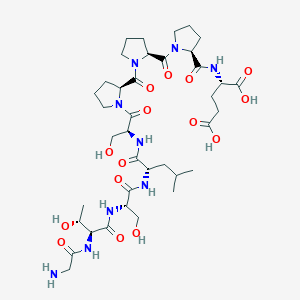

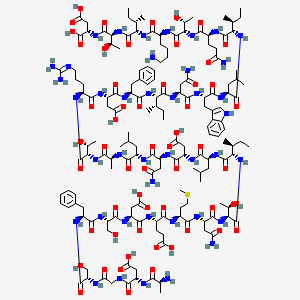

Formule moléculaire |

C159H252N46O48 |

|---|---|

Poids moléculaire |

3576.0 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C159H252N46O48/c1-15-80(9)126(202-139(234)100(51-55-117(167)215)185-142(237)105(67-89-72-173-76-176-89)189-130(225)82(11)177-140(235)102(63-77(3)4)190-132(227)92(33-20-24-56-160)180-136(231)99(50-54-116(166)214)188-153(248)125(79(7)8)200-151(246)123(169)84(13)208)154(249)195-103(66-88-42-46-91(211)47-43-88)141(236)184-98(49-53-115(165)213)137(232)191-104(65-86-31-18-17-19-32-86)146(241)203-128(85(14)209)156(251)196-109(71-122(222)223)144(239)182-94(35-22-26-58-162)133(228)193-107(69-120(218)219)143(238)181-93(34-21-25-57-161)134(229)194-108(70-121(220)221)145(240)192-106(68-118(168)216)147(242)199-124(78(5)6)152(247)178-83(12)157(252)204-61-29-38-112(204)149(244)186-96(37-28-60-174-159(171)172)135(230)197-110(74-206)148(243)183-95(36-23-27-59-163)138(233)201-127(81(10)16-2)155(250)198-111(75-207)158(253)205-62-30-39-113(205)150(245)187-97(48-52-114(164)212)131(226)175-73-119(217)179-101(129(170)224)64-87-40-44-90(210)45-41-87/h17-19,31-32,40-47,72,76-85,92-113,123-128,206-211H,15-16,20-30,33-39,48-71,73-75,160-163,169H2,1-14H3,(H2,164,212)(H2,165,213)(H2,166,214)(H2,167,215)(H2,168,216)(H2,170,224)(H,173,176)(H,175,226)(H,177,235)(H,178,247)(H,179,217)(H,180,231)(H,181,238)(H,182,239)(H,183,243)(H,184,236)(H,185,237)(H,186,244)(H,187,245)(H,188,248)(H,189,225)(H,190,227)(H,191,232)(H,192,240)(H,193,228)(H,194,229)(H,195,249)(H,196,251)(H,197,230)(H,198,250)(H,199,242)(H,200,246)(H,201,233)(H,202,234)(H,203,241)(H,218,219)(H,220,221)(H,222,223)(H4,171,172,174)/t80-,81-,82-,83-,84+,85+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-,125-,126-,127-,128-/m0/s1 |

Clé InChI |

ZLCRXNXPYINVTB-MUIJALJFSA-N |

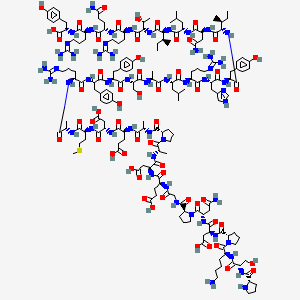

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)N |

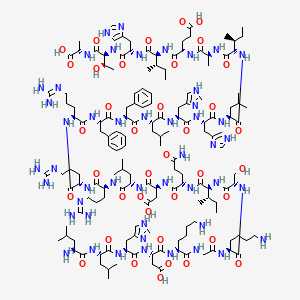

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CNC=N6)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B10822709.png)